(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal

Catalog No.
S12273245
CAS No.
M.F
C18H22O5
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroiso...

Product Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enal

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H22O5/c1-11(6-5-9-19)7-8-13-16(21-3)12(2)14-10-23-18(20)15(14)17(13)22-4/h7,9H,5-6,8,10H2,1-4H3/b11-7+

InChI Key

DCAOLJVHDZWXDX-YRNVUSSQSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=O)OC

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC=O)OC

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal is a complex organic compound with the molecular formula C18H22O6C_{18}H_{22}O_{6} and a molecular weight of approximately 334.36 g/mol. The compound features a unique structure characterized by a hexenal group and a dihydroisobenzofuran moiety. Its IUPAC name reflects its structural components, indicating the presence of methoxy groups and a ketone functional group within its framework. The compound is notable for its potential applications in medicinal chemistry and its biological activities.

The chemical reactivity of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can be attributed to its functional groups. The presence of the aldehyde group allows for various reactions such as:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with alcohols to form hemiacetals or acetals.
  • Condensation Reactions: It may participate in condensation reactions with amines or other nucleophiles, leading to the formation of imines or other derivatives.
  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Research indicates that compounds similar to (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial and fungal strains.
  • Antioxidant Activity: The compound may possess antioxidant properties, contributing to its potential in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects: Similar compounds have been studied for their ability to modulate inflammatory pathways.

The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing readily available precursors such as methoxyphenols and appropriate aldehydes.
  • Reagents: Employing reagents such as boron trifluoride etherate for etherification and various coupling agents for forming the dihydroisobenzofuran structure.
  • Purification: Techniques like column chromatography are often used to purify the final product from by-products and unreacted materials.

The applications of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal are diverse, including:

  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Chemical Research: As a reference standard in studies involving related compounds or biological assays.

Interaction studies are crucial for understanding the behavior of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal in biological systems. These studies may focus on:

  • Protein Binding: Investigating how the compound interacts with target proteins or enzymes.
  • Metabolic Pathways: Analyzing how it is metabolized in biological systems and identifying potential metabolites.

Similar Compounds

Several compounds share structural similarities with (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal. Notable examples include:

Compound NameCAS NumberKey Features
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-isobenzofuran)24280–93–1Hydroxy group instead of methoxy
Mycophenolic Acid24280–93–1Known immunosuppressant
(E)-6-(1,3-Dihydroxy derivative)38877–93–9Variation with different functional groups

These compounds are compared based on their functional groups and biological activities, highlighting the uniqueness of (E)-6-(4,6-dimethoxy...) due to its specific methoxy substitutions and structural configuration.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

318.14672380 g/mol

Monoisotopic Mass

318.14672380 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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